Cas no 883-40-9 (1,1-Diphenyldiazomethane (>90%))

1,1-Diphenyldiazomethane (>90%) structure
883-40-9 structure
Nombre del producto:1,1-Diphenyldiazomethane (>90%)
Número CAS:883-40-9
MF:C13H10N2
Megavatios:194.231902599335
CID:721255
PubChem ID:61230

1,1-Diphenyldiazomethane (>90%) Propiedades químicas y físicas

Nombre e identificación

    • Diazodiphenylmethane
    • (diazo-phenyl-methyl)benzene
    • 1,1'-(Diazomethylene)bisbenzene
    • INTERMEDIATEOFCEFOSELISSULFATE
    • Bis(phenyl)diazomethane
    • (3R)-tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)pyrrolidine-1-carboxylate
    • Benzene, 1,1'-(diazoMethylene)bis-
    • [diazo(phenyl)methyl]benzene
    • 1,1-Diphenyldiazomethane
    • DIPHENYLDIAZOMETHANE
    • (Diazomethylene)dibenzene
    • BENZENE,1,1'-(DIAZOMETHYLENE)BIS
    • C13H10N2
    • diazonio(diphenyl)methanide
    • Diphenyldiazomethane Radical Anion
    • h1-10
    • Methane,diazodiphenyl
    • 1,1′-(Diazomethylene)bis[benzene] (ACI)
    • Methane, diazodiphenyl- (6CI, 8CI)
    • Diphenylazomethane
    • DTXSID80236941
    • 1,1'-(diazomethylene)dibenzene
    • CS-0141885
    • Methane, diazodiphenyl-
    • DIPHENYLDIAZOMETHANE(STABILIZED WITH ETHANOL)
    • AKOS015900560
    • dipheyldiazomethane
    • NS00039254
    • AS-75709
    • diphenyidiazomethane
    • UNII-VG5TWB4MMS
    • SCHEMBL81262
    • VG5TWB4MMS
    • diazo(diphenyl)methane
    • 1,1'-(DIAZOMETHYLENE)BIS(BENZENE)
    • 883-40-9
    • D97767
    • diphenyl diazomethane
    • Diazodiphenylmethane [Forbidden]
    • METHANE,DIAZO,DIPHENYL
    • DB-077250
    • (DIAZO(PHENYL)METHYL)BENZENE
    • 1,1-Diphenyldiazomethane (>90%)
    • MDL: MFCD00226698
    • Renchi: 1S/C13H10N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
    • Clave inchi: ITLHXEGAYQFOHJ-UHFFFAOYSA-N
    • Sonrisas: [N-]=[N+]=C(C1C=CC=CC=1)C1C=CC=CC=1

Atributos calculados

  • Calidad precisa: 194.08400
  • Masa isotópica única: 194.084
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 2
  • Complejidad: 221
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 2A^2
  • Xlogp3: 3.6

Propiedades experimentales

  • Color / forma: 黑色 和 红色晶体
  • Denso: 1.1579 (rough estimate)
  • Punto de fusión: 30 ºC
  • Punto de ebullición: 320.68°C (rough estimate)
  • índice de refracción: 1.5014 (estimate)
  • PSA: 24.72000
  • Logp: 2.22470

1,1-Diphenyldiazomethane (>90%) Información de Seguridad

1,1-Diphenyldiazomethane (>90%) Datos Aduaneros

  • Código HS:2927000090
  • Datos Aduaneros:

    China Customs Code:

    2927000090

    Overview:

    2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

1,1-Diphenyldiazomethane (>90%) PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212525-10g
(Diazomethylene)dibenzene
883-40-9 97%
10g
¥1238 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212525-250mg
(Diazomethylene)dibenzene
883-40-9 97%
250mg
¥261 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212525-5g
(Diazomethylene)dibenzene
883-40-9 97%
5g
¥916 2023-04-13
TRC
D416635-1g
1,1-Diphenyldiazomethane (>90%)
883-40-9
1g
$ 123.00 2023-09-07
TRC
D416635-10g
1,1-Diphenyldiazomethane (>90%)
883-40-9
10g
$ 822.00 2023-09-07
Aaron
AR0048HF-5g
Diazodiphenylmethane
883-40-9 95%
5g
$88.00 2023-12-13
A2B Chem LLC
AB96519-1g
Diazodiphenylmethane
883-40-9 95%
1g
$114.00 2023-12-29
Aaron
AR0048HF-1g
Diazodiphenylmethane
883-40-9 95%
1g
$29.00 2023-12-13
1PlusChem
1P004893-5g
Diazodiphenylmethane
883-40-9 95%
5g
$368.00 2023-12-15
A2B Chem LLC
AB96519-5g
Diazodiphenylmethane
883-40-9 95%
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$324.00 2023-12-29

1,1-Diphenyldiazomethane (>90%) Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Ethanol ;  40 h, reflux
2.1 Reagents: Sodium hydride Solvents: Dichloromethane ;  rt
2.2 45 °C
Referencia
Activation of the B-F Bond by Diphenylcarbene: A Reversible 1,2-Fluorine Migration between Boron and Carbon
Costa, Paolo; et al, Angewandte Chemie, 2017, 56(7), 1760-1764

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1 h, reflux
Referencia
Synthesis of (6R,7R)-7-amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester (7-ATCA-diPh)
Wang, Jue; et al, Zhongguo Kangshengsu Zazhi, 2007, 32(10), 608-611

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  overnight, reflux
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  1.5 h, 80 °C
Referencia
Chirality control of a single carbene molecule by tip-induced van der Waals interactions
Cao, Yunjun ; et al, Nature Communications, 2023, 14(1),

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Diethyl ether ,  Chloroform
Referencia
Action of aliphatic diazo compounds upon α,β-unsaturated ketones. II. cis- and trans-Dibenzoylethylene
Smith, Lee Irvin; et al, Journal of the American Chemical Society, 1943, 65, 159-64

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  2 h, rt
Referencia
Preparation of 3-hydroxymethyl cephem intermediate
Zhou, Xiaojing; et al, Zhongguo Kangshengsu Zazhi, 2009, 34(3), 156-157

Métodos de producción 6

Condiciones de reacción
Referencia
Product class 21: diazo compounds
Heydt, H., Science of Synthesis, 2004, 27, 843-935

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethylene glycol ,  Water ;  2 h, reflux
1.2 Reagents: Manganese oxide (MnO2) ;  0.5 h, rt
1.3 Reagents: Sulfuric acid magnesium salt (1:1) ;  1 h, rt
Referencia
Synthesis of cephalosporin and its antitumor activity in vitro
Li, Wei-hong; et al, Xiandai Yaowu Yu Linchuang, 2014, 29(5), 455-458

Métodos de producción 8

Condiciones de reacción
1.1 Solvents: 1,4-Dioxane ,  Water
Referencia
Reactions of organic anions. LXXXIII. A simple method for generation of diazo compounds in an aqueous two-phase system
Jonczyk, A.; et al, Synthetic Communications, 1978, 8(8), 569-72

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Mercuric oxide
Referencia
2-Chloro-2-cyclopropylideneacetate in synthesis. II. Facile construction of various spirocyclopropane annelated heterocycles
De Meijere, Armin; et al, Tetrahedron, 1989, 45(10), 2957-68

Métodos de producción 10

Condiciones de reacción
1.1 Solvents: Methanol ;  1 - 2 h, rt
2.1 Reagents: Cesium carbonate Solvents: 1,4-Dioxane ;  4 h, 50 °C
2.2 Reagents: Sodium chloride Solvents: Water
Referencia
Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature
Liu, Zhaohong; et al, Organic Chemistry Frontiers, 2019, 6(1), 121-124

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Sodium sulfate ,  Mercuric oxide Solvents: Diethyl ether ,  Ethanol ;  2 h, rt
Referencia
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals
Le Saux, Emilien ; et al, Journal of the American Chemical Society, 2023, 145(1), 47-52

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium sulfate ,  Potassium oxide ,  Mercuric oxide Solvents: Diethyl ether ,  Ethanol ;  75 min, rt
Referencia
Ga(III) chelates of amphiphilic DOTA-based ligands: synthetic route and in vitro and in vivo studies
Fontes, Andre; et al, Nuclear Medicine and Biology, 2011, 38(3), 363-370

Métodos de producción 13

Condiciones de reacción
Referencia
Synthesis of Acyclic Ketones by Catalytic, Bidirectional Homologation of Formaldehyde with Nonstabilized Diazoalkanes. Application of a Chiral Diazomethyl(pyrrolidine) in Total Syntheses of Erythroxylon Alkaloids
Wommack, Andrew J.; et al, Journal of Organic Chemistry, 2013, 78(21), 10573-10587

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Manganese oxide (MnO2) Solvents: Chloroform ;  30 min, 0 °C
Referencia
Improvement to the synthesis of methoxy cephalosporin's intermediate 7-MAC
Liu, Mo-yi; et al, Huaxue Shiji, 2009, 31(2), 146-148

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: 1,1,3,3-Tetramethylguanidine Solvents: Dichloromethane ,  Formamide ;  6 min, 75 °C
Referencia
Continuous Flow Synthesis and Purification of Aryldiazomethanes through Hydrazone Fragmentation
Levesque, Eric; et al, Angewandte Chemie, 2017, 56(3), 837-841

Métodos de producción 16

Condiciones de reacción
1.1 Solvents: 1,1,3,3-Tetramethylguanidine ;  10 min, heated
Referencia
Chemistry of 6-substituted-5-acenaphthyldiazomethanes and 7-substituted-6-perinaphthyldiazomethanes. II. Rhodium ion-catalyzed decomposition of diazo compounds. III. Chemistry of 1-diazoacenaphthene derivatives
Shankar, B. K. Ravi, 1981, , ,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Ammonium azide Solvents: Ethanol
Referencia
On the reaction between azide ion and thiobenzophenone or thiobenzophenone S-oxides. Thiatriazolines as possible intermediates
Carlsen, Lars; et al, Acta Chemica Scandinavica, 1976, 30(10), 997-8

Métodos de producción 18

Condiciones de reacción
1.1 Solvents: Ethanol ;  40 h, reflux
2.1 Reagents: Sodium hydride Solvents: Dichloromethane
2.2 45 °C
Referencia
Competitive solvent-molecule interactions govern primary processes of diphenylcarbene in solvent mixtures
Knorr, Johannes; et al, Nature Communications, 2016, 7,

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: 1,4-Dioxane ;  4 h, 50 °C
1.2 Reagents: Sodium chloride Solvents: Water
Referencia
Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature
Liu, Zhaohong; et al, Organic Chemistry Frontiers, 2019, 6(1), 121-124

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Ethanol ;  10 h, reflux
1.2 Reagents: Mercuric oxide ;  6 h, rt
Referencia
Diphenyldiazomethane
Smith, Lee Irvin; et al, Organic Syntheses, 1944, 24, 53-5

Métodos de producción 21

Condiciones de reacción
1.1 45 °C
Referencia
The Highly Reactive Benzhydryl Cation Isolated and Stabilized in Water Ice
Costa, Paolo; et al, Journal of the American Chemical Society, 2014, 136(44), 15625-15630

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Ethanol ;  overnight, reflux
2.1 Reagents: Manganese oxide (MnO2) ,  Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ;  2 h, 0 °C; 1 h, rt
Referencia
Fluorogenic Strain-Promoted Alkyne-Diazo Cycloadditions
Friscourt, Frederic; et al, Chemistry - A European Journal, 2015, 21(40), 13996-14001

1,1-Diphenyldiazomethane (>90%) Raw materials

1,1-Diphenyldiazomethane (>90%) Preparation Products

1,1-Diphenyldiazomethane (>90%) Literatura relevante

  • 1. The separation of polar and steric effects. Part VIII. The influence of the solvent on the kinetics of the reactions of benzoic acid and meta- or para-substituted benzoic acid with diazodiphenylmethane
    A. Buckley,N. B. Chapman,M. R. J. Dack,J. Shorter,H. M. Wall J. Chem. Soc. B 1968 631
  • 2. The separation of polar and steric effects. Part XII. The influence of protic and aprotic solvents on the kinetics of the reactions of benzoic acid with diazodiphenylmethane
    N. B. Chapman,M. R. J. Dack,J. Shorter J. Chem. Soc. B 1971 834
  • 3. The influence of the solvent on organic reactivity. Part 3. The kinetics of the reactions of diazodiphenylmethane with benzoic acid or 2,4-dinitrophenol in aprotic solvents
    Alan G. Burden,Norman B. Chapman,Hilary F. Duggua,John Shorter J. Chem. Soc. Perkin Trans. 2 1978 296
  • 4. Intermediates in the decomposition of aliphatic diazo-compounds. Part 15. Radical cations in the decomposition of diazodiphenylmethane by copper(II) perchlorate and by tris(p-bromophenyl)ammoniumyl perchlorate
    Donald Bethell,Kishan L. Handoo,Shirley A. Fairhurst,Leslie H. Sutcliffe J. Chem. Soc. Perkin Trans. 2 1979 707
  • 5. The influence of the solvent on organic reactivity. Part I. Kinetics and mechanism of the reactions of carboxylic acids with diazodiphenylmethane in donor aprotic solvents
    Norman B. Chapman,Michael R. J. Dack,David J. Newman,John Shorter,Robert Wilkinson J. Chem. Soc. Perkin Trans. 2 1974 962
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